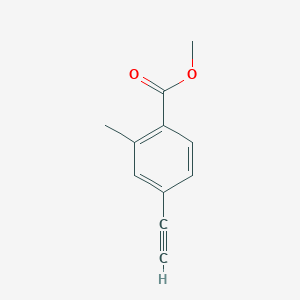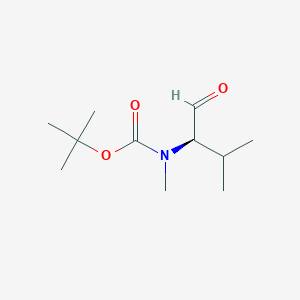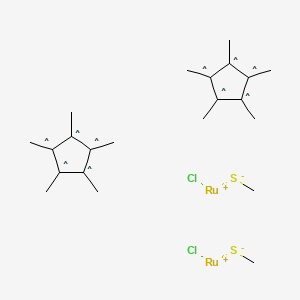
Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of this compound is 637.7 g/mol. The exact molecular structure would require more specific information or a detailed analysis which is not available from the current resources.Physical And Chemical Properties Analysis
This compound has a theoretical solubility in H2O of 639.973331 .Applications De Recherche Scientifique
Catalyst Precursor for Enantioselective Hydrogenation
The complex Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) and related compounds have been studied for their potential as precursors in the synthesis of efficient enantioselective hydrogenation catalysts. These compounds, through various reactions, can transform into bis(η5-dienyl)ruthenium(II) compounds, which have shown high yields and effectiveness in catalyzing enantioselective hydrogenation processes (Bauer et al., 2000).
Formation of Unique Diruthenium Complexes
Research has shown that the oxidation of certain ethynes can lead to the formation of unprecedented mu 2-eta 6:eta 6-bis(cyclopentadienylidene)ethene diruthenium complexes. These findings indicate the complex's ability to undergo significant structural rearrangements, leading to novel diruthenium complexes with unique properties (Sato & Watanabe, 2002).
Catalysis of Arylalkynes Dimerization
A commercially available diruthenium complex, similar in structure to Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III), has been demonstrated to catalyze the dimerization of aromatic alkynes, forming (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process is notable for its high stereoselectivity and does not require additives, highlighting the potential of diruthenium complexes in organic synthesis (Bassetti et al., 2007).
Mixed-Valent Intermediates Involvement
The investigation into diruthenium(II) complexes has revealed the formation of ligand radical-bridged RuIIRuII complexes and mixed-valent species containing RuI(4d7) through various reduction processes. These findings underscore the complex's role in forming mixed-valent intermediates, which are crucial in understanding electron transfer processes in organometallic chemistry (Sarkar et al., 2004).
Safety And Hazards
Propriétés
InChI |
InChI=1S/2C10H15.2CH4S.2ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;2*1-2;;;;/h2*1-5H3;2*2H,1H3;2*1H;;/q;;;;;;2*+2/p-4 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUZUBSLIUHRF-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[S-].C[S-].Cl[Ru+].Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2Ru2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11365704 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



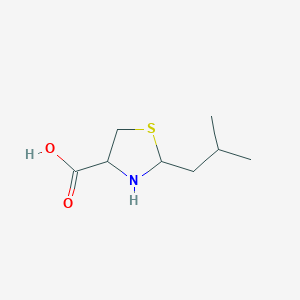
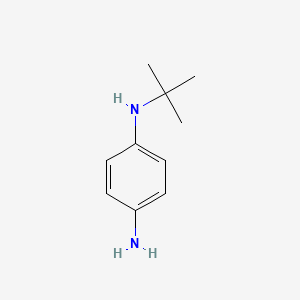
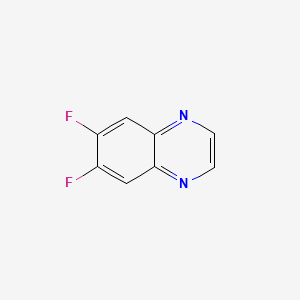
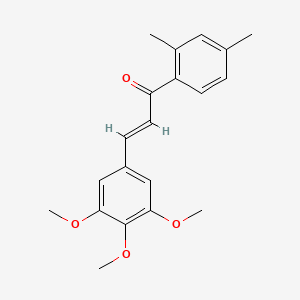
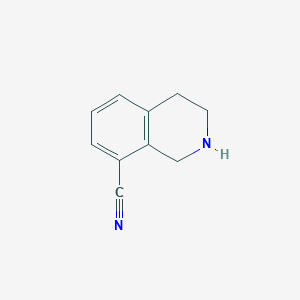
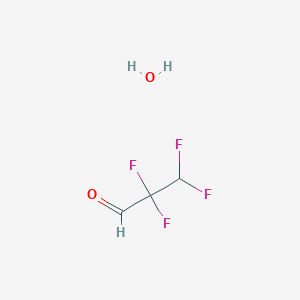
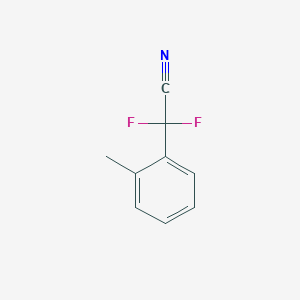
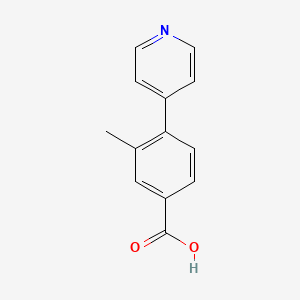
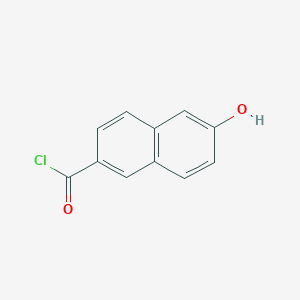
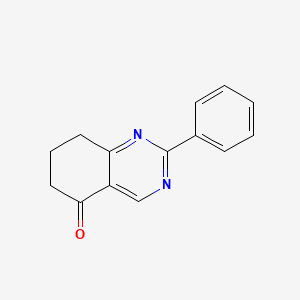
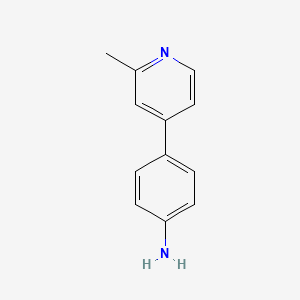
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)
